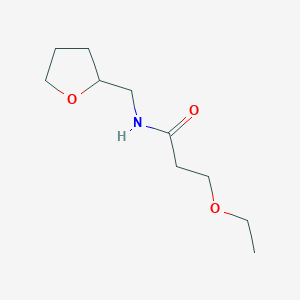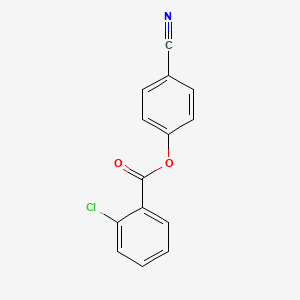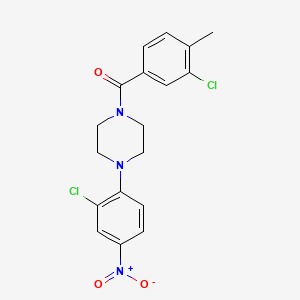![molecular formula C19H20N2OS B4192508 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B4192508.png)
10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine
描述
10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine, also known as MPTP, is a chemical compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons. MPTP is a phenothiazine derivative that was first synthesized in 1947 by the chemist Carl Djerassi. Since then, MPTP has been extensively studied for its potential applications in the treatment of Parkinson's disease.
作用机制
10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine is converted to the toxic metabolite MPP+ by the enzyme monoamine oxidase B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, ultimately leading to cell death.
Biochemical and Physiological Effects
10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which causes motor deficits similar to those seen in Parkinson's disease. 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine has also been shown to induce oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
实验室实验的优点和局限性
10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine has been widely used in the study of Parkinson's disease due to its ability to selectively damage dopaminergic neurons in the substantia nigra. However, 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine-induced neurotoxicity is not a perfect model of Parkinson's disease, as it does not replicate all of the features of the disease. Additionally, 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine is a toxic compound that requires careful handling and disposal.
未来方向
Future research on 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine may focus on developing new animal models of Parkinson's disease that better replicate the pathology of the disease. Additionally, research may focus on developing new treatments for Parkinson's disease that target the underlying mechanisms of neurodegeneration, such as oxidative stress and inflammation. Finally, research may focus on developing new methods for the safe and effective use of 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine in scientific research.
科学研究应用
10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine has been extensively studied for its ability to selectively damage dopaminergic neurons in the substantia nigra of the brain. This has made 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine a valuable tool in the study of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. 10-[(3-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine has been used to create animal models of Parkinson's disease, which have been used to study the pathology of the disease and to test potential treatments.
属性
IUPAC Name |
(3-methylpiperidin-1-yl)-phenothiazin-10-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-14-7-6-12-20(13-14)19(22)21-15-8-2-4-10-17(15)23-18-11-5-3-9-16(18)21/h2-5,8-11,14H,6-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFKYJADRYRDPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-methylpiperidin-1-yl)(10H-phenothiazin-10-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-({[3-(2-chlorophenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4192425.png)

![3-(2,3-dihydro-1,4-benzodioxin-2-yl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one](/img/structure/B4192437.png)
![4-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4192442.png)
![N-isopropyl-2-[(2-thienylacetyl)amino]benzamide](/img/structure/B4192445.png)



![4-bromo-N-{5-methyl-2-[(phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B4192483.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4192497.png)
![N-[1-methyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]-3-nitrobenzamide](/img/structure/B4192503.png)
![N-(3,4-dimethoxyphenyl)-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanamide](/img/structure/B4192509.png)

